molecular formula C29H38O14 B166011 Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate CAS No. 132587-60-1

Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate

Cat. No. B166011
M. Wt: 610.6 g/mol
InChI Key: OHZFUWABZIZYPL-WOONRUIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound would first be described in terms of its molecular formula, structure, and possibly its weight and other basic physical properties.



Synthesis Analysis

The synthesis of the compound would be studied. This could involve looking at the reactions used to create it, the starting materials, the conditions under which the synthesis occurs, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure of the compound.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at what other substances it reacts with, what the products of those reactions are, and under what conditions the reactions occur.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be studied. This could include its melting point, boiling point, solubility, stability, and other properties.


Scientific Research Applications

Synthesis and Structural Studies

  • Chiral Building Blocks for Prostanoids : The synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate was explored. This compound is significant as it contributes to the study of intramolecular carbocyclization reactions, providing insights into stereochemical outcomes and applications in prostanoid synthesis (Valiullina et al., 2019).

  • Dihydro-1,4-thiazines Study : Research involving the reduction of similar complex methyl esters has led to insights into little stereoselectivity in conversion processes, contributing to the broader understanding of stereochemistry in organic synthesis (Kitchin & Stoodley, 1973).

  • Synthesis of Tetrahydroanthracene : The transformation of similar compounds to tetrahydroanthracene derivatives highlights the versatility of these complex methyl esters in the synthesis of important organic structures, relevant in various scientific applications (Matsumoto et al., 1996).

Chemical Reactions and Transformations

  • Functionalized Cyclopentane Synthesis : The study of dirhodium(II)-catalyzed C-H insertion reactions involving similar compounds is crucial for the stereoselective synthesis of functionalized cyclopentanes, a key component in various chemical syntheses (Yakura et al., 1999).

  • Anodic Oxidation Studies : Research into the anodic oxidation of similar esters provides insights into the formation of diesters and lactones, vital for understanding electrochemical reactions in organic chemistry (Torii, Tanaka, & Okamoto, 1972).

Novel Compound Synthesis

  • Azaartemisinin Derivatives : The reaction of artemisinin with similar complex methyl esters led to the creation of new azaartemisinin derivatives, expanding the scope of synthetic organic chemistry and its applications in medicinal chemistry (Al-Oqail et al., 2003).

Safety And Hazards

The compound’s safety profile would be evaluated. This could involve looking at its toxicity, potential for causing an allergic reaction, and other health risks.


Future Directions

Based on the results of these studies, researchers might suggest future directions for research. This could involve suggesting modifications to the compound to improve its properties, or suggesting new applications for the compound.


properties

IUPAC Name

methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O14/c1-12(27(4,5)43-14(3)31)8-19(33)42-22-23-28-11-40-29(23,26(37)39-7)24(35)21(34)20(28)16(10-18(32)38-6)15(13(2)30)9-17(28)41-25(22)36/h8,15-17,20-24,34-35H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,20+,21+,22+,23+,24-,28?,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZFUWABZIZYPL-WOONRUIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O[C@H]1[C@@H]2[C@]3([C@@H]([C@H]([C@H]4C2(CO3)[C@H](C[C@@H]([C@H]4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bruceanic acid C

CAS RN

132587-60-1
Record name Bruceanic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132587601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Reactant of Route 2
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Reactant of Route 3
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Reactant of Route 4
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Reactant of Route 5
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Reactant of Route 6
Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.